molecular formula C11H13BrClNO B8012639 4-[(2-Bromo-4-chlorophenyl)methyl]morpholine

4-[(2-Bromo-4-chlorophenyl)methyl]morpholine

Cat. No.: B8012639
M. Wt: 290.58 g/mol
InChI Key: DVSJDMDZIHLCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromo-4-chlorophenyl)methyl]morpholine, with the molecular formula C11H13BrClNO and an average molecular mass of 290.59 g/mol, is a morpholine-derived compound intended for research and development use as a chemical building block . This compound features a morpholine ring, a heterocycle commonly utilized in medicinal chemistry for its favorable physicochemical properties, linked to a disubstituted benzene ring via a methylene bridge. The presence of both bromo and chloro substituents on the aromatic ring makes this structure a versatile intermediate for further synthetic elaboration, particularly in the construction of more complex molecules. Researchers can leverage this compound in various applications, including the synthesis of potential pharmacologically active molecules. Notably, morpholine-based structures are frequently explored in the development of enzyme inhibitors. For instance, recent scientific investigations highlight the significance of morpholine-substituted compounds as inhibitors of the carbonic anhydrase CA-II enzyme, a target relevant to conditions such as glaucoma and certain cancers . The structural motifs present in this reagent—the morpholine ring and the halogenated benzyl group—are common features in compounds screened for such biological activities. As a key intermediate, 4-[(2-Bromo-4-chlorophenyl)methyl]morpholine can be strategically modified to improve binding affinity, selectivity, and pharmacokinetic properties in drug discovery programs . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-[(2-bromo-4-chlorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSJDMDZIHLCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2-Bromo-4-chlorobenzyl) Bromide

The benzyl halide precursor is synthesized via bromination of 4-chlorotoluene. Electrophilic bromination at the ortho position relative to the chloro group is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Subsequent free-radical bromination of the methyl group yields (2-bromo-4-chlorobenzyl) bromide.

Key Reaction Conditions

  • Step 1 (Ring Bromination):

    • Substrate: 4-Chlorotoluene

    • Reagents: Br₂ (1.1 equiv), FeBr₃ (5 mol%)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–25°C

    • Yield: 85–90%

  • Step 2 (Side-Chain Bromination):

    • Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide (BPO)

    • Solvent: CCl₄

    • Temperature: 80°C, reflux

    • Yield: 70–75%

Alkylation of Morpholine

The benzyl bromide reacts with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralizes HBr, driving the reaction to completion.

Representative Procedure

  • Substrate: (2-Bromo-4-chlorobenzyl) bromide (1.0 equiv)

  • Reagents: Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C, 12 h

  • Yield: 78–82%

Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where morpholine’s nitrogen attacks the electrophilic benzyl carbon, displacing bromide. Steric hindrance from the ortho substituents slightly reduces reaction rates compared to unsubstituted benzyl halides.

Reductive Amination of 2-Bromo-4-chlorobenzaldehyde

An alternative approach employs reductive amination, leveraging the reactivity of aldehydes with morpholine in the presence of a reducing agent.

Aldehyde Synthesis

2-Bromo-4-chlorobenzaldehyde is prepared via oxidation of (2-bromo-4-chlorophenyl)methanol. Pyridinium chlorochromate (PCC) in DCM selectively oxidizes the alcohol to the aldehyde without over-oxidation.

Optimization Data

ParameterValueImpact on Yield
Oxidizing AgentPCC (1.2 equiv)88%
SolventDCMMinimal side products
Temperature25°C, 4 hOptimal conversion

Reductive Amination

The aldehyde reacts with morpholine under hydrogenation conditions. Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) facilitates imine reduction.

Procedure

  • Substrates: 2-Bromo-4-chlorobenzaldehyde (1.0 equiv), morpholine (1.5 equiv)

  • Reducing Agent: NaBH₃CN (1.5 equiv)

  • Solvent: Methanol

  • Temperature: 25°C, 6 h

  • Yield: 65–70%

Advantages and Limitations

  • Advantages: Avoids handling hazardous benzyl halides.

  • Limitations: Lower yields due to competing imine formation and over-reduction byproducts.

Acid-Catalyzed Condensation

Inspired by methods for related morpholine derivatives, acid-catalyzed condensation offers a solvent-efficient pathway.

Reaction Setup

A mixture of 2-bromo-4-chlorobenzyl alcohol and morpholine in toluene undergoes dehydration catalyzed by p-toluenesulfonic acid (p-TsOH).

Conditions

  • Catalyst: p-TsOH (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C, Dean-Stark trap

  • Yield: 60–65%

Mechanism
The acid protonates the hydroxyl group, facilitating its departure as water. Morpholine attacks the resulting carbocation, forming the C–N bond.

Industrial Production Methods

Scalable synthesis requires continuous-flow systems to enhance safety and efficiency, particularly for exothermic bromination steps.

Continuous Alkylation

  • Reactor Type: Tubular flow reactor

  • Residence Time: 10–15 min

  • Temperature Control: 50–60°C

  • Throughput: 5 kg/h

  • Purity: >99% (by HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation78–8298HighModerate
Reductive Amination65–7095ModerateHigh
Acid-Catalyzed60–6597LowLow

Key Findings

  • Alkylation provides the highest yield and scalability, making it preferred for industrial applications.

  • Reductive amination is cost-effective but requires stringent control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-4-chlorophenyl)methyl]morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of the corresponding phenylmethylmorpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 60-100°C.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile or dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylmethylmorpholine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylmethylmorpholine.

Scientific Research Applications

4-[(2-Bromo-4-chlorophenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4-chlorophenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the benzylmorpholine core but differ in substituent type, position, or additional functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications (if reported) Reference
4-[(2-Bromo-4-chlorophenyl)methyl]morpholine 2-Br, 4-Cl C₁₁H₁₃BrClNO 290.59 Target compound; potential enzyme inhibitor -
4-(2-Bromobenzyl)morpholine 2-Br C₁₁H₁₄BrNO 256.14 Cytochrome P450 2A13 inhibitor
4-(4-Bromo-2-fluorobenzyl)morpholine 4-Br, 2-F C₁₁H₁₃BrFNO 274.13 Higher lipophilicity due to F substituent
4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine 2-Br, 4-CF₃ C₁₁H₁₁BrF₃NO 318.12 Strong electron-withdrawing CF₃ group
4-[(4-Bromo-3-chlorophenyl)methyl]morpholine 4-Br, 3-Cl C₁₁H₁₃BrClNO 290.59 Altered steric profile due to meta-Cl

Substituent Effects on Properties

  • Electronic Effects :

    • The 2-Br, 4-Cl substitution in the target compound creates a para-dihalogenated system, deactivating the aromatic ring and directing electrophilic attacks to specific positions. In contrast, the 4-CF₃ group in is a stronger electron-withdrawing substituent, further reducing electron density on the ring.
    • Fluorine in introduces moderate electron withdrawal with minimal steric hindrance, enhancing metabolic stability.
  • Lipophilicity: The Cl and Br substituents increase logP compared to non-halogenated analogs. The trifluoromethyl group in significantly elevates lipophilicity (predicted logP ~4.5), impacting bioavailability.
  • Biological Activity :

    • Analogs like 4-(2-Bromobenzyl)morpholine () inhibit cytochrome P450 2A13, suggesting that halogen positioning influences binding affinity. The target compound’s 4-Cl may enhance interactions with hydrophobic enzyme pockets.
  • Synthetic Accessibility :

    • Compounds with para-substituted halogens (e.g., ) may face challenges in regioselective synthesis compared to ortho/meta-substituted derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2-Bromo-4-chlorophenyl)methyl]morpholine?

  • Methodological Answer : A common approach involves coupling 2-bromo-4-chlorobenzyl halides with morpholine under nucleophilic substitution conditions. For example, in related benzylmorpholine analogs, bromobenzyl precursors are reacted with morpholine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC or LC-MS and purifying via column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the morpholine ring (δ ~2.5–3.5 ppm for N–CH₂ and δ ~3.6–4.0 ppm for O–CH₂) and the bromo-chlorophenyl group (aromatic protons at δ ~7.0–7.8 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. For example, similar bromo-chlorophenyl Schiff bases were resolved with Mo-Kα radiation (λ = 0.71073 Å) and refined to R1 < 0.05 .
  • FT-IR : Key peaks include C–Br (~560 cm⁻¹), C–Cl (~750 cm⁻¹), and morpholine C–O–C (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict molecular geometry, frontier orbital energies (HOMO-LUMO gap), and electrostatic potential surfaces. For example, in a study of (Z)-2-((2-bromo-4-chlorophenyl)imino)methylphenol complexes, DFT revealed charge transfer interactions between the ligand and metal ions, corroborating experimental UV-Vis and cyclic voltammetry data .

Q. What experimental challenges arise in resolving crystallographic data for halogenated morpholine derivatives?

  • Methodological Answer : Heavy atoms (Br, Cl) cause absorption errors, requiring empirical corrections (e.g., SADABS). Twinning or disorder in the morpholine ring may necessitate using SHELXD for structure solution and SHELXL for refinement. For instance, in 2-bromo-4-chloro-6-(cyclohexylimino-methyl)phenol, anisotropic displacement parameters were refined to address thermal motion discrepancies .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on benzylmorpholine analogs show that electron-withdrawing groups (e.g., Br, Cl) enhance cytochrome P450 inhibition. For example, 4-(2-chlorobenzyl)morpholine exhibited higher metabolic stability (t1/2 = 45 min in human liver microsomes) compared to non-halogenated analogs .

Contradictions and Resolutions in Data Interpretation

  • Issue : Discrepancies in NMR vs. X-ray bond lengths (e.g., C–Br in solution vs. solid state).
    • Resolution : Use temperature-dependent NMR to assess conformational flexibility and compare with DFT-optimized geometries .
  • Issue : Low solubility in pharmacological assays despite high purity.
    • Resolution : Introduce polar substituents (e.g., –OH) or use co-solvents (e.g., DMSO ≤1%) to enhance bioavailability .

Key Citations

  • Structural refinement: SHELX suite .
  • Pharmacological profiling: Benzylmorpholine analogs .
  • Synthetic and computational protocols: Schiff base complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.